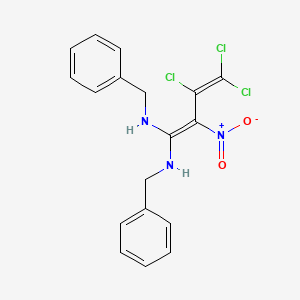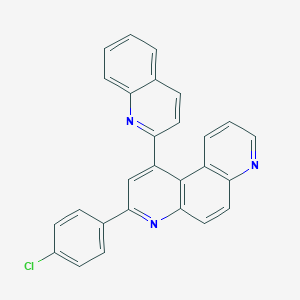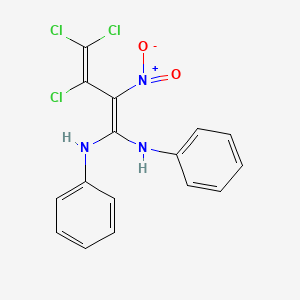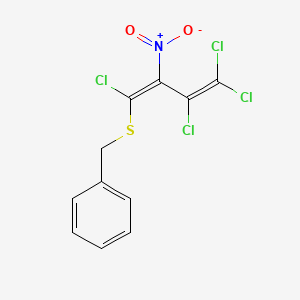
N~1~,N~1~-dibenzyl-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine
Descripción general
Descripción
N~1~,N~1~-dibenzyl-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine, commonly known as DBN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DBN is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C~22~H~20~Cl~3~N~3~O~2~.
Mecanismo De Acción
The mechanism of action of DBN is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer. DBN has been shown to inhibit the activation of NF-κB and downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBN has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DBN has been shown to have anti-inflammatory and antioxidant properties. DBN has also been shown to improve glucose metabolism and reduce insulin resistance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBN has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, DBN also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DBN. One area of interest is the development of novel DBN derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of DBN in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of DBN and its potential applications in other fields of scientific research.
Aplicaciones Científicas De Investigación
DBN has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DBN is in the field of cancer research. Studies have shown that DBN has potent anti-cancer properties and can induce apoptosis in cancer cells. DBN has also been shown to inhibit the growth of tumor cells and reduce the size of tumors in animal models.
Propiedades
IUPAC Name |
1-N,1-N'-dibenzyl-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O2/c19-15(17(20)21)16(24(25)26)18(22-11-13-7-3-1-4-8-13)23-12-14-9-5-2-6-10-14/h1-10,22-23H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZQQZTZQNXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Bis(benzylamino)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{1-[2-(4-bromophenyl)-4-pyrimidinyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B3828206.png)

![N-(3-{6-[4-(acetylamino)phenyl]-2-phenyl-4-pyrimidinyl}phenyl)acetamide](/img/structure/B3828215.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-3,1-phenylene]diacetamide](/img/structure/B3828218.png)



![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
![8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828266.png)

![1-[4-chloro-3-(trichloromethyl)-5-isothiazolyl]piperidine](/img/structure/B3828287.png)
![1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine](/img/structure/B3828293.png)
